Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a base such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme activities and biological pathways.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the chlorophenyl group, which can affect its biological activity.
5-Amino-3-phenylisoxazole: Similar to the target compound but without the chlorine substitution, leading to different reactivity and properties.
Uniqueness
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)8-9(14-17-10(8)13)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3 |
InChI Key |
LYNXKQGGZWGCEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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